1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione
Description
1-{4-[(4-Chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine-2,4,6-trione (barbituric acid) derivative with a 1-phenyl substitution. The core pyrimidine-trione scaffold is a heterocyclic structure known for its diverse biological activities, including anticonvulsant, sedative, and anticancer properties . The compound features a 4-chlorobenzyloxy group attached to the phenyl ring at position 1 of the pyrimidine-trione core. This substitution introduces both lipophilic and electron-withdrawing characteristics, which may enhance membrane permeability and metabolic stability.
Properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c18-12-3-1-11(2-4-12)10-24-14-7-5-13(6-8-14)20-16(22)9-15(21)19-17(20)23/h1-8H,9-10H2,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTRXVMGRZPEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(4-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with barbituric acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione is used in various scientific research fields, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme inhibition and as a potential lead compound in drug discovery.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Pyrimidine-2,4,6-trione Derivatives and Their Properties
Key Observations
Substitution Position Matters :
- The 1-phenyl substitution in the target compound contrasts with 5-substituted analogs (e.g., 3s, 4o), which often exhibit enhanced biological activity due to conjugation with the pyrimidine-trione core . For example, compound 3s leverages a 5-triazole-methylene group to achieve potent antiproliferative effects .
- N-Alkylation (e.g., 1,3-dimethyl in 4o ) improves stability and solubility, as evidenced by its well-defined melting point (224–227°C) .
Trifluoromethyl (in 3s) and chlorophenethyl (in 29) groups further increase metabolic resistance and target specificity .
Biological Activity Correlations: Antiproliferative Activity: Compound 3s (IC₅₀ = 4.02 µM) outperforms 5-fluorouracil, likely due to its triazole moiety enabling π-π stacking with DNA . Anti-aggregation Effects: Compound 29 (EC₅₀ = 0.71 µM) suggests that chlorophenethyl substituents optimize interactions with misfolded proteins like SOD1 . Osteogenic Potential: DMP-PYT highlights the role of allylidene and dimethylamino groups in bone differentiation pathways .
Biological Activity
1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic compound characterized by a pyrimidine ring and a chlorobenzyl ether group. This unique structure suggests potential biological activities that warrant investigation. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H13ClN2O4
- Molecular Weight : 344.7 g/mol
- CAS Number : 1708179-39-8
The compound features a pyrimidine core with substitutions that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites.
- Signal Transduction Modulation : It may interfere with signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties through the inhibition of tumor growth and induction of apoptosis in cancer cells. For instance:
- In Vitro Studies : Studies have shown that this compound can significantly reduce cell viability in various cancer cell lines (e.g., breast cancer and leukemia) by inducing apoptotic pathways and inhibiting cell cycle progression .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential. It appears to modulate inflammatory cytokines and chemokines, which could be beneficial in conditions like arthritis or chronic inflammatory diseases .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
-
Study on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Findings : The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity compared to control groups.
- Anti-inflammatory Activity Assessment :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
